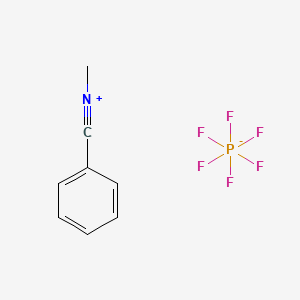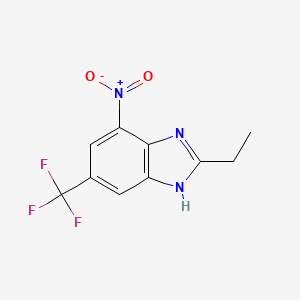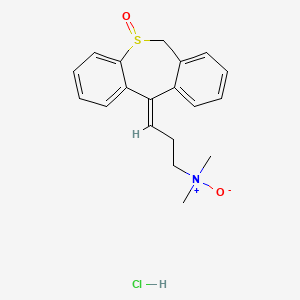
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride) is a derivative of Dosulepin, a tricyclic antidepressant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride involves multiple steps, starting from Dosulepin. The key steps include:
Oxidation of Dosulepin: Dosulepin is first oxidized to form Dosulepin Sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
N-Oxidation: The sulfoxide derivative is then subjected to further oxidation to introduce the N-oxide group. Common reagents for this step include peracids or oxone.
Hydrochloride Formation: The final step involves the conversion of the N,S-dioxide compound to its hydrochloride salt form, typically by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Dosulepin Sulfoxide N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
化学反应分析
Types of Reactions
Dosulepin Sulfoxide N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the compound back to its parent forms, such as Dosulepin or Dosulepin Sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Dosulepin, Dosulepin Sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dosulepin Sulfoxide N-Oxide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the context of antidepressant activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Dosulepin Sulfoxide N-Oxide Hydrochloride is not fully understood, but it is believed to involve interactions with neurotransmitter systems. The compound may inhibit the reuptake of biogenic amines, increasing the levels of neurotransmitters such as serotonin and norepinephrine at the synaptic cleft. This action is similar to that of Dosulepin, but the presence of sulfoxide and N-oxide groups may confer additional pharmacological properties.
相似化合物的比较
Similar Compounds
Dosulepin: The parent compound, a tricyclic antidepressant.
Dosulepin Sulfoxide: An intermediate in the synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological effects.
Uniqueness
Dosulepin Sulfoxide N-Oxide Hydrochloride is unique due to the presence of both sulfoxide and N-oxide functional groups, which may enhance its chemical reactivity and biological activity compared to its parent compound and other similar tricyclic antidepressants.
属性
分子式 |
C19H22ClNO2S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC 名称 |
(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-23(22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI 键 |
YYVAYXFDGWXACZ-SJDTYFKWSA-N |
手性 SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
规范 SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

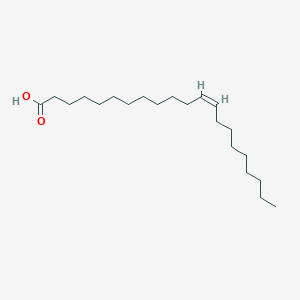
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
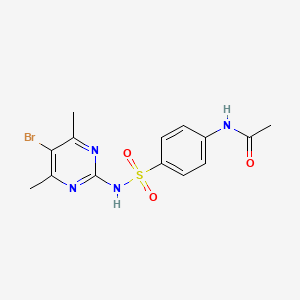


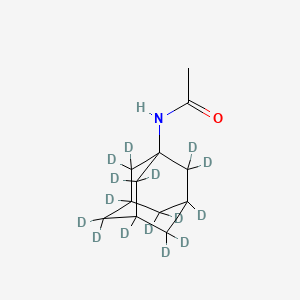
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
